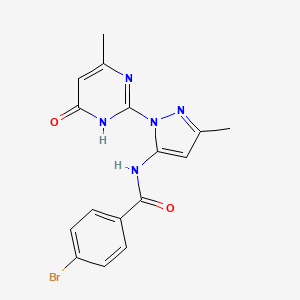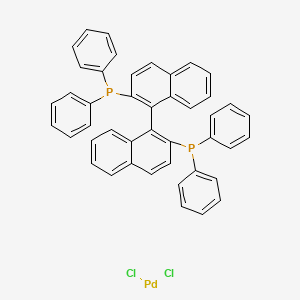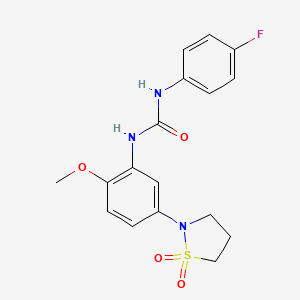![molecular formula C23H22N4O B3012866 {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone CAS No. 955976-37-1](/img/structure/B3012866.png)
{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds similar to {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone have been investigated for their antibacterial and antimicrobial properties. For instance, Landage, Thube, and Karale (2019) synthesized a series of compounds including thiazolyl pyrazole and benzoxazole derivatives, showcasing their potential in antibacterial activities (Landage, Thube, & Karale, 2019). Additionally, Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized pyrazole derivatives demonstrating comparable antimicrobial activity to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Characterization
The synthesis and structural characterization of similar compounds have been a significant area of research. Cao, Dong, Shen, and Dong (2010) focused on the synthesis and crystal structure analysis of pyrazolyl methanones, providing insights into their chemical properties (Cao, Dong, Shen, & Dong, 2010). Ge, Ge, and Cao (2011) synthesized ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, detailing its crystal structure and bonding angles (Ge, Ge, & Cao, 2011).
Antiproliferative and Inhibitory Activities
Research has also explored the antiproliferative and inhibitory activities of these compounds. Bakr and Mehany (2016) synthesized a compound with notable cytotoxic activity against various cancer cell lines, also evaluating its inhibitory activity against growth factor receptors (Bakr & Mehany, 2016).
Optical, Electrical, and Thermal Properties
The optical, electrical, and thermal properties of related compounds have been investigated. Anand and Muthusamy (2018) studied oligobenzimidazoles for their electrochemical, electrical, optical, thermal, and rectification properties, contributing to the understanding of their potential applications in materials science (Anand & Muthusamy, 2018).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key component of this compound, often target enzymes or proteins involved in vital biological processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, antitumor, and anti-inflammatory responses .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific structure of the compound .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of effects, including antimicrobial, antitumor, and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could involve the development of new drugs that overcome the AMR problems . There is a great importance of heterocyclic ring-containing drugs . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .
Properties
IUPAC Name |
[3-[4-(benzimidazol-1-yl)phenyl]pyrazol-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23(18-6-2-1-3-7-18)27-15-14-20(25-27)17-10-12-19(13-11-17)26-16-24-21-8-4-5-9-22(21)26/h4-5,8-16,18H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVGMDAQCCQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)
![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)



![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012797.png)
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B3012799.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3012804.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012805.png)
